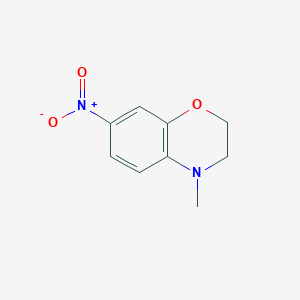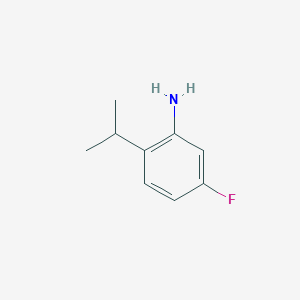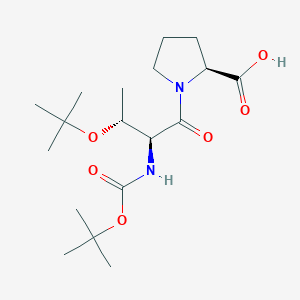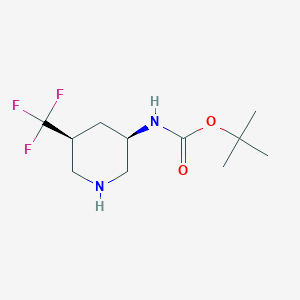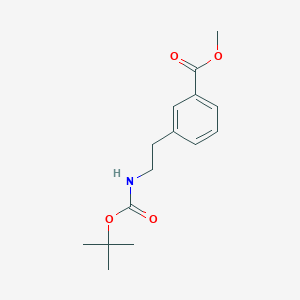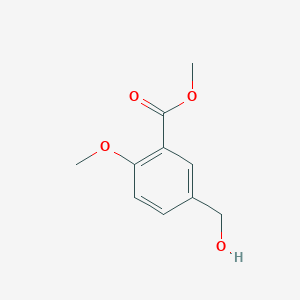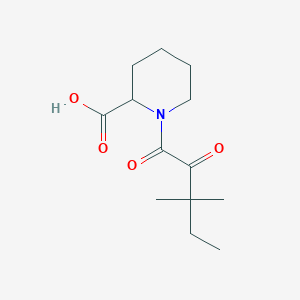
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Overview
Description
(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, also known as DMOPC, is a chiral carboxylic acid compound that has been studied for its potential application in the synthesis of pharmaceuticals and other bioactive compounds. DMOPC is a synthetic derivative of the naturally occurring amino acid piperidine, and has been used in a variety of laboratory experiments to investigate its structure, reactivity, and mechanisms of action.
Scientific Research Applications
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other bioactive compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a catalyst for the formation of a variety of organic compounds. Additionally, this compound has been used in the synthesis of peptides, which are small proteins that have been linked to a variety of biological processes.
Mechanism of Action
Target of Action
It is known to be a part of the electrophilic protacs (proteolysis targeting chimeras) developed in the cravatt lab . PROTACs are designed to target specific proteins for degradation, expanding the range of potential drug targets beyond those that are traditionally “druggable”.
Mode of Action
The compound is a bifunctional tool, comprising a synthetic ligand for FKBP12 (SLF) on one end and scout fragment 914975 on the other end .
Advantages and Limitations for Lab Experiments
The primary advantage of using (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid for laboratory experiments is its ability to act as a catalyst for the formation of various organic compounds, as well as for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis, which can be used to produce a single enantiomer of a compound from a racemic mixture.
However, there are some limitations to using this compound for laboratory experiments. For example, this compound is a relatively unstable compound, and thus must be handled carefully and stored in an airtight container. Additionally, this compound may be toxic if inhaled or ingested, and thus should be handled with appropriate safety precautions.
Future Directions
The potential future directions for the use of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further research could be conducted to investigate the potential of this compound to inhibit the enzyme COX-2, as well as its potential anti-inflammatory and antioxidant properties. Finally, further research could be conducted to investigate the potential of this compound to be used as a chiral auxiliary in asymmetric synthesis.
Biochemical Analysis
Biochemical Properties
2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with FKBP12, a protein that binds to immunosuppressant drugs . This interaction is significant as it can influence the activity of FKBP12 and its associated pathways. Additionally, the compound’s interaction with cysteine residues on proteins suggests its potential role in modifying protein function through covalent bonding .
Cellular Effects
The effects of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with FKBP12 can modulate cell signaling pathways, leading to changes in gene expression and cellular responses . Furthermore, its ability to covalently modify cysteine residues on proteins can alter protein function and, consequently, cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- exerts its effects through binding interactions with biomolecules. The compound’s interaction with FKBP12 involves binding to the protein, which can inhibit or activate its function . Additionally, the compound’s ability to covalently modify cysteine residues on proteins suggests a mechanism of action involving enzyme inhibition or activation through covalent bonding . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, indicating its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
The effects of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and significant biochemical activity . At higher doses, the compound can exhibit toxic or adverse effects, indicating a threshold for safe and effective use . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that influence metabolic flux and metabolite levels . Its interaction with FKBP12 and cysteine residues on proteins suggests its role in modulating metabolic pathways through enzyme inhibition or activation . These interactions can lead to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s interaction with FKBP12 and other proteins can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- is influenced by targeting signals and post-translational modifications. The compound’s interaction with FKBP12 and other proteins can direct it to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, highlighting the importance of its subcellular localization in its overall biochemical activity.
properties
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXADOKFGBKLOD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

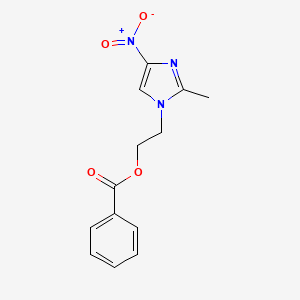
![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)
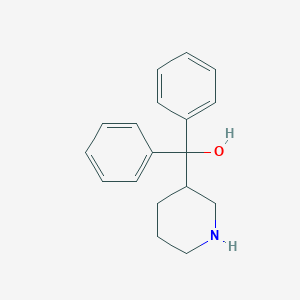
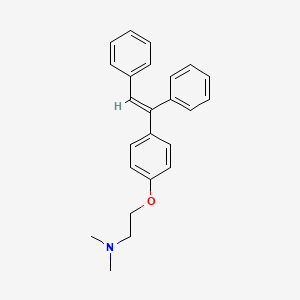
![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)
![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)
